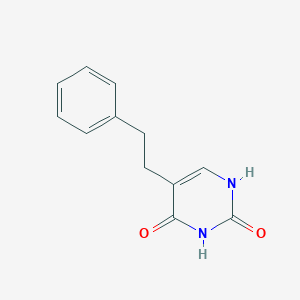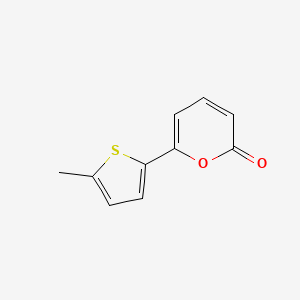
6-(5-Methylthiophen-2-yl)pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Methylthiophen-2-yl)pyran-2-one is a heterocyclic compound that features a pyran ring fused with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methylthiophen-2-yl)pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of organic solvents.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-(5-Methylthiophen-2-yl)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyran ring to dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
6-(5-Methylthiophen-2-yl)pyran-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-(5-Methylthiophen-2-yl)pyran-2-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Acetyl-5-methylthiophene
Comparison: 6-(5-Methylthiophen-2-yl)pyran-2-one is unique due to its fused pyran-thiophene structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
23060-82-4 |
|---|---|
Fórmula molecular |
C10H8O2S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
6-(5-methylthiophen-2-yl)pyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-5-6-9(13-7)8-3-2-4-10(11)12-8/h2-6H,1H3 |
Clave InChI |
RLALOARUIZVTFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
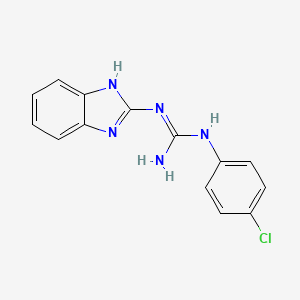
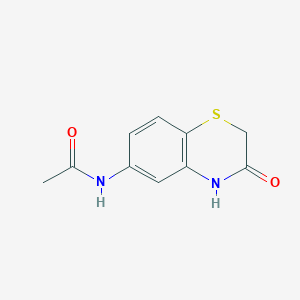
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)
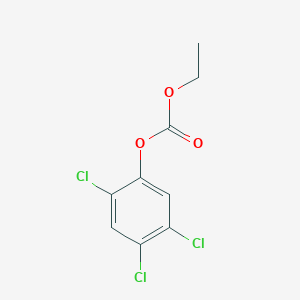
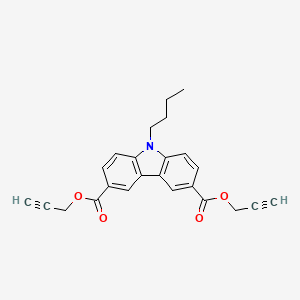

![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)

